1-Bromo-4-(bromomethyl)-7,8-difluoroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-7,8-difluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2F2N/c11-3-5-4-15-10(12)8-6(5)1-2-7(13)9(8)14/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFQSHNIRZFEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN=C2Br)CBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676955 | |
| Record name | 1-Bromo-4-(bromomethyl)-7,8-difluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050203-63-8 | |
| Record name | 1-Bromo-4-(bromomethyl)-7,8-difluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 4 Bromomethyl 7,8 Difluoroisoquinoline and Its Polyhalogenated Analogues
Retrosynthetic Analysis of the 1-Bromo-4-(bromomethyl)-7,8-difluoroisoquinoline Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points. The primary strategic consideration is the sequence of installing the various substituents: the C1-bromo, the C4-bromomethyl, and the C7 and C8 difluoro groups, in relation to the formation of the isoquinoline (B145761) core.
A plausible retrosynthetic pathway would involve the disconnection of the C4-bromomethyl group, which can be envisioned as arising from a precursor such as a 4-methylisoquinoline (B18517) derivative via radical bromination. Further disconnection of the C1-bromo group could lead to a 4-methyl-7,8-difluoroisoquinoline intermediate. The core 7,8-difluoroisoquinoline (B3268130) scaffold can then be disconnected using established isoquinoline synthesis strategies, which typically involve the formation of the C4-C4a and N2-C3 bonds or the C4a-C5 and N2-C1 bonds.
This analysis suggests that a key intermediate would be a suitably substituted benzene (B151609) derivative, such as a 2,3-difluorotoluene (B1304731) derivative, which would serve as the foundation for constructing the fused heterocyclic ring system. The specific choice of synthetic route will largely depend on the feasibility of introducing the required functionalities onto the starting materials and the tolerance of the reaction conditions to the existing halogen substituents.
Strategies for Isoquinoline Core Construction in the Context of Halogenation
The construction of the isoquinoline core in the presence of multiple halogen substituents, particularly electron-withdrawing fluorine atoms, requires careful consideration of the reaction conditions and the choice of synthetic methodology.
Adaptations of Classical Isoquinoline Syntheses for Halogenated Precursors
Classical methods for isoquinoline synthesis, such as the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Spengler reactions, have been the cornerstones of isoquinoline chemistry for over a century. wikipedia.orgwikipedia.orgwikipedia.org However, their application to the synthesis of polyhalogenated systems like this compound necessitates significant adaptations.
The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus. wikipedia.orgorganicreactions.org The reaction typically proceeds in two stages: the formation of a Schiff base from a benzaldehyde (B42025) and an aminoacetaldehyde acetal, followed by ring closure in the presence of a strong acid. chemistry-reaction.com
For the synthesis of a 7,8-difluoroisoquinoline precursor, the starting benzaldehyde would need to be a 2,3-difluorobenzaldehyde (B42452) derivative. The presence of two strongly electron-withdrawing fluorine atoms on the benzene ring would deactivate it towards the electrophilic cyclization step. Consequently, harsher reaction conditions, such as the use of stronger acids (e.g., polyphosphoric acid or Eaton's reagent) and higher temperatures, would likely be required to drive the reaction to completion. jk-sci.com The yields of such reactions with deactivated aromatic rings are often moderate to low. organicreactions.org
| Reaction | Key Features | Challenges with Halogenated Substrates |
| Pomeranz–Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org | Deactivation of the aromatic ring by electron-withdrawing halogens, requiring harsher conditions and potentially leading to lower yields. jk-sci.com |
The Bischler–Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com This reaction typically yields a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.org The success of the Bischler–Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups facilitate the cyclization, while electron-withdrawing groups, such as fluorine, hinder it. jk-sci.comnrochemistry.com For a 2-(2,3-difluorophenyl)ethylamide precursor, the strong deactivating effect of the two fluorine atoms would make the intramolecular electrophilic substitution challenging, necessitating forcing conditions. jk-sci.com
The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnih.gov Similar to the Bischler-Napieralski reaction, the cyclization step is an electrophilic aromatic substitution. While the reaction is known to work for a variety of substrates, the presence of strongly deactivating groups on the aromatic ring generally leads to lower yields and requires stronger acids and higher temperatures. wikipedia.org Therefore, the synthesis of a 7,8-difluorotetrahydroisoquinoline precursor via this method would likely be a low-yielding process. Subsequent aromatization would then be required to form the isoquinoline core.
| Reaction | Key Features | Challenges with Halogenated Substrates |
| Bischler–Napieralski | Intramolecular cyclization of a β-arylethylamide. wikipedia.org | Deactivation of the aromatic ring, making the electrophilic substitution difficult. nrochemistry.com |
| Pictet–Spengler | Condensation of a β-arylethylamine with a carbonyl compound followed by cyclization. wikipedia.org | Deactivation of the aromatic ring, requiring harsh conditions and often resulting in low yields. wikipedia.org |
Contemporary Methods for Polyhalogenated Isoquinoline Core Assembly
Modern synthetic methods, particularly those employing transition metal catalysis, offer powerful alternatives for the construction of highly substituted and electron-deficient heterocyclic systems.
Transition metal-catalyzed reactions, such as those involving palladium, rhodium, and copper, have emerged as versatile tools for the synthesis of isoquinolines. rsc.orgnih.govnih.govnih.govnih.govmdpi.com These methods often proceed through different mechanisms than the classical electrophilic aromatic substitution pathways, making them more amenable to the synthesis of molecules with electron-withdrawing groups.
Palladium-catalyzed methodologies have been developed for the synthesis of substituted isoquinolines. rsc.orgnih.govmdpi.com For instance, the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide can furnish a precursor that cyclizes to an isoquinoline. rsc.org This approach is advantageous as it can tolerate a wide range of substituents, including those that give rise to electron-deficient isoquinoline skeletons. rsc.org A potential strategy for the target molecule could involve the coupling of a suitable ketone enolate with a 1-bromo-2,3-difluoro-4-functionalized benzene derivative.
Rhodium-catalyzed C-H activation has also been successfully employed for the synthesis of isoquinolones and isoquinolines. nih.govnih.govsemanticscholar.orgrsc.org These reactions often involve the coupling of substrates like benzamides or benzoylhydrazines with alkynes. nih.govsemanticscholar.org The directing group ability of the amide or related functionalities allows for regioselective C-H activation and subsequent annulation to form the isoquinoline core. The tolerance of these catalytic systems to halogen substituents makes them promising candidates for the synthesis of polyhalogenated isoquinolines.
Copper-catalyzed reactions have also been utilized in the synthesis of nitrogen heterocycles. nih.govresearchgate.netnih.gov Copper-catalyzed cyclization reactions can proceed under milder conditions and often exhibit high functional group tolerance. For instance, copper-catalyzed cascade cyclization of 2-nitrochalcones with NH-heterocycles has been reported. le.ac.uk While not a direct synthesis of the isoquinoline core itself, copper-catalyzed cross-coupling reactions are instrumental in building the necessary precursors for other cyclization methods, particularly for the formation of C-N bonds in the presence of bromo-substituents. researchgate.net
| Catalyst | General Approach | Applicability to Polyhalogenated Systems |
| Palladium | Cross-coupling and cyclization strategies. rsc.org | Tolerant to a wide range of substituents, including electron-withdrawing groups. rsc.org |
| Rhodium | C-H activation and annulation. nih.gov | Effective for the synthesis of highly substituted isoquinolones and isoquinolines, often with good functional group tolerance. nih.govrsc.org |
| Copper | Cross-coupling and cyclization reactions. researchgate.net | Useful for precursor synthesis and can tolerate halogen substituents. researchgate.netnih.gov |
Dearomatization-Rearomatization Sequences for Regioselective Halogenation
The dearomatization-rearomatization strategy represents a powerful tool for the regioselective functionalization of heteroaromatic systems like isoquinoline, which can be otherwise challenging to achieve. nih.govnih.gov This approach temporarily disrupts the aromaticity of the ring to activate specific positions for substitution, followed by a rearomatization step to restore the stable aromatic core.
A notable application of this method is the direct halogenation of isoquinolines at the C4 position. masterorganicchemistry.com This is achieved through a one-pot sequence that begins with a Boc₂O-mediated dearomatization of the isoquinoline nitrogen. masterorganicchemistry.com This activation creates a non-aromatic dihydropyridine-like intermediate, which is susceptible to electrophilic attack. Subsequent treatment with an electrophilic halogen source (e.g., N-chlorosuccinimide, N-bromosuccinimide, or iodine) leads to regioselective halogenation at C4. The sequence is completed by an acid-promoted rearomatization, which eliminates the activating group and restores the isoquinoline ring system, now bearing a halogen at the C4 position. masterorganicchemistry.com This method provides a versatile platform for introducing chloro, bromo, and iodo substituents with high site selectivity. masterorganicchemistry.com The inherent challenge in such transformations is overcoming the thermodynamic barrier of disrupting aromaticity, which is often compensated by the formation of a strong, irreversible carbon-heteroatom bond in the functionalization step. nih.govnih.gov
Regioselective Halogenation Techniques for the Isoquinoline Ring System
The synthesis of this compound requires precise control over the introduction of bromine and fluorine atoms onto the core structure. The following sections detail the specific techniques for halogenating the C1, C7, and C8 positions.
Introduction of Bromine at C1
The C1 position of the isoquinoline ring is electronically distinct. As part of the pyridine-like ring, it is relatively electron-deficient, making it susceptible to nucleophilic attack rather than direct electrophilic substitution. youtube.com
Direct electrophilic bromination of the unsubstituted isoquinoline ring does not typically yield C1-bromo products. Electrophilic attack preferentially occurs on the more electron-rich benzene ring, particularly at the C5 and C8 positions. For instance, bromination of isoquinoline in strong acids like concentrated H₂SO₄ using N-bromosuccinimide (NBS) can regioselectively yield 5-bromoisoquinoline. wikipedia.org Careful temperature control is crucial to suppress the formation of other isomers. organic-chemistry.org The pyridine (B92270) ring is generally deactivated towards electrophiles. Therefore, direct electrophilic bromination is not a viable strategy for introducing a bromine atom at the C1 position.
Given the difficulty of direct C1 bromination, indirect methods starting from pre-functionalized isoquinolines are employed. A highly effective and common precursor is isoquinoline N-oxide. The N-oxide functionality alters the electronic properties of the ring, activating the C1 position for substitution.
The conversion of isoquinoline N-oxide to 1-bromoisoquinoline (B74834) can be achieved by treatment with phosphorus(V) oxybromide (POBr₃), often in the presence of a mild base or additive like N,N-dimethylformamide (DMF). scientificupdate.com In this reaction, POBr₃ activates the N-oxide, facilitating a rearrangement and substitution process that selectively installs a bromine atom at the C1 position. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere. scientificupdate.com
Table 1: Synthesis of 1-Bromoisoquinoline via Isoquinoline N-oxide Precursor
| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|
This table summarizes a representative procedure for the indirect bromination of the C1 position.
Introduction of Fluorine at C7 and C8
Introducing fluorine atoms onto the carbocyclic ring of isoquinoline, especially at adjacent positions like C7 and C8, typically requires specialized methods, as direct fluorination is often aggressive and non-selective. Halogen exchange reactions on suitable precursors are a common and effective strategy.
The halogen exchange (Halex) reaction is a cornerstone of aromatic fluorination and operates via a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.org This method involves displacing a leaving group, typically chlorine or bromine, with a fluoride (B91410) ion. For the reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org The nitrogen atom in the isoquinoline ring provides some activation to the entire ring system.
To synthesize a 7,8-difluoro-isoquinoline derivative, one would typically start with a 7,8-dichloro- or 7,8-dibromo-isoquinoline precursor. This precursor is then heated with a source of fluoride ions, such as anhydrous potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane.
Key Parameters for Halogen Exchange Reactions:
Fluoride Source: Anhydrous spray-dried KF is commonly used due to its cost-effectiveness, while CsF is more reactive but also more expensive.
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, Sulfolane) are required to solvate the cation of the fluoride salt, enhancing the nucleophilicity of the fluoride anion.
Temperature: High temperatures (often 150-250 °C) are typically necessary to overcome the activation energy of the reaction.
Catalysts: In some cases, phase-transfer catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts (e.g., tetrabutylammonium (B224687) chloride) are added to improve the solubility and reactivity of the fluoride salt.
An alternative classical method for introducing fluorine is the Balz-Schiemann reaction . scientificupdate.comcas.cn This process involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride. scientificupdate.com To obtain a 7,8-difluoroisoquinoline, a precursor such as 7,8-diaminoisoquinoline would be required. The diamine would be treated with nitrous acid (generated in situ from NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) at low temperatures to form the stable bis(diazonium) tetrafluoroborate salt. This isolated salt is then heated, often in an inert solvent or as a solid, to induce decomposition, releasing nitrogen gas and boron trifluoride, and affording the desired 7,8-difluoroisoquinoline. Modern variations of this reaction may use other hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts to potentially improve yields. scientificupdate.com
Table 2: General Conditions for Aromatic Fluorination Methods
| Method | Precursor | Key Reagents | Typical Conditions |
|---|---|---|---|
| Halogen Exchange (SₙAr) | 7,8-Dichloro-isoquinoline | Anhydrous KF or CsF | High-boiling polar aprotic solvent (DMSO, Sulfolane), 150-250 °C |
This table outlines the general requirements for introducing fluorine at the C7 and C8 positions of the isoquinoline ring.
De novo Fluorination during Ring Construction
One of the most effective strategies for introducing fluorine atoms into the carbocyclic ring of the isoquinoline system is through de novo synthesis, where the fluorinated backbone is constructed from appropriately substituted precursors. This approach ensures the unambiguous placement of the fluorine atoms at the desired C7 and C8 positions. A common method involves the cyclization of fluorinated phenylacetonitrile (B145931) or related derivatives.
For instance, a plausible route to a 7,8-difluoroisoquinoline core would start from a 2,3-difluorobenzyl cyanide. This starting material can be elaborated through a series of reactions to build the nitrogen-containing heterocyclic ring. While specific examples for 7,8-difluoroisoquinoline are not abundant in readily available literature, analogous syntheses of fluorinated isoquinolines suggest that classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reaction, when applied to precursors with the requisite fluorine substitution pattern, can be effective. mdpi.com
A hypothetical reaction pathway is outlined below:
| Step | Reactant(s) | Reagent(s) and Conditions | Product |
| 1 | 2,3-Difluorobenzyl cyanide | 1. Acyl chloride (e.g., acetyl chloride), Lewis acid | N-(2-(2,3-difluorophenyl)ethyl)acetamide |
| 2 | N-(2-(2,3-difluorophenyl)ethyl)acetamide | Dehydrating agent (e.g., POCl₃, P₂O₅), heat | 7,8-Difluoro-3,4-dihydroisoquinoline |
| 3 | 7,8-Difluoro-3,4-dihydroisoquinoline | Oxidizing agent (e.g., Pd/C, heat) | 7,8-Difluoroisoquinoline |
This de novo approach guarantees the installation of the fluorine atoms at the C7 and C8 positions, providing a key intermediate for subsequent functionalization.
Site-Selective Fluorination Strategies for Isoquinoline
In contrast to building the fluorinated ring from scratch, late-stage fluorination involves introducing fluorine atoms onto a pre-existing isoquinoline core. This approach can be more atom-economical but often faces challenges in controlling regioselectivity. Recent advancements in C-H activation and fluorination chemistry have provided new tools to address this challenge.
For the synthesis of 7,8-difluoroisoquinoline, a direct C-H fluorination would require a method that selectively targets these positions. While direct C-H fluorination of the benzene ring of isoquinoline can be difficult to control, methods involving directed metalation followed by reaction with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) could be envisioned. However, achieving selective difluorination at the C7 and C8 positions would likely require a substrate with appropriate directing groups.
More commonly, site-selective fluorination of the pyridine ring of isoquinoline has been demonstrated. For example, visible-light-induced C-H fluorination of isoquinolines has been shown to be selective for the C1 position. While not directly applicable to the synthesis of the 7,8-difluoro analogue, these methods highlight the ongoing developments in selective fluorination techniques that may one day enable more complex substitution patterns on the carbocyclic ring.
Synthetic Routes to Introduce the Bromomethyl Group at C4
The introduction of a bromomethyl group at the C4 position is a critical step in the synthesis of the target molecule. This is typically achieved in two stages: introduction of a methyl group (or a precursor) at C4, followed by its bromination.
Once a 4-methylisoquinoline derivative is obtained, the most common and effective method for converting the methyl group to a bromomethyl group is through radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (e.g., irradiation with a sun lamp). researchgate.net
The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either NBS or a low concentration of Br₂ generated in situ) to form the bromomethyl product. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to minimize competing electrophilic addition reactions to the aromatic system. researchgate.net
A typical procedure for the radical bromination of a 4-methylisoquinoline is presented in the table below:
| Reactant | Reagent(s) and Conditions | Product |
| 4-Methyl-7,8-difluoroisoquinoline | NBS, AIBN (catalytic), CCl₄ (solvent), reflux | 4-(Bromomethyl)-7,8-difluoroisoquinoline |
The presence of the fluorine atoms at C7 and C8 is not expected to significantly interfere with the radical bromination at the C4-methyl group, as the reaction occurs at a position benzylic to the pyridine ring.
Introducing the methyl group at the C4 position of a pre-formed 7,8-difluoroisoquinoline can be challenging. An alternative strategy involves introducing a different functional group at C4 that can be subsequently converted to a bromomethyl group.
One approach could start with a 4-bromoisoquinoline (B23445) derivative. While the direct synthesis of 4-bromo-7,8-difluoroisoquinoline has not been explicitly described, methods for the synthesis of 4-bromoisoquinolines are known. researchgate.net From this intermediate, a methyl group could potentially be introduced via a cross-coupling reaction, such as a Stille or Suzuki coupling with an appropriate methyl organometallic reagent.
Alternatively, a C4-formyl group could be introduced, which can then be reduced to a hydroxymethyl group, and subsequently converted to a bromomethyl group using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
Integrated Multi-Step and One-Pot Synthetic Protocols for Poly-Substituted Isoquinolines
The synthesis of a complex molecule like this compound necessitates an integrated multi-step approach where the sequence of reactions is carefully planned to ensure compatibility and achieve the desired regioselectivity. A plausible synthetic sequence is proposed below, integrating the methodologies discussed:
De novo synthesis of the 7,8-difluoro-4-methylisoquinoline core: A multi-step synthesis starting from a 2,3-difluorotoluene derivative could be employed to construct the 7,8-difluoro-4-methylisoquinoline skeleton. This would involve building the nitrogen-containing ring onto the pre-functionalized benzene ring.
Bromination at the C1 position: Once the 7,8-difluoro-4-methylisoquinoline is synthesized, bromination at the C1 position can be achieved. The isoquinoline ring is activated towards nucleophilic attack at C1, but direct bromination can be challenging. A potential route involves the conversion of the isoquinoline to its N-oxide, followed by reaction with a brominating agent like phosphoryl bromide (POBr₃).
Radical bromination of the C4-methyl group: The final step would be the selective radical bromination of the methyl group at the C4 position using NBS and a radical initiator, as described in section 2.4.1.
While a true one-pot synthesis for such a complex molecule is unlikely, certain steps could potentially be combined. For example, some multi-component reactions for the synthesis of substituted isoquinolines have been reported, which could potentially be adapted to incorporate the desired substituents in a more streamlined fashion. libretexts.org
The successful synthesis of this compound and its analogues relies on a careful selection and sequencing of modern synthetic methodologies, from the construction of the core heterocyclic system to the precise installation of multiple halogen substituents.
Advanced Reactivity and Mechanistic Investigations of 1 Bromo 4 Bromomethyl 7,8 Difluoroisoquinoline
Reactivity of the C1-Bromo Moiety
The bromine atom at the C1 position of the 7,8-difluoroisoquinoline (B3268130) core is activated towards two major classes of reactions: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling. This activation is a direct result of the electron-deficient nature of the pyridine (B92270) ring within the isoquinoline (B145761) system, further enhanced by the inductive effects of the fluorine atoms on the benzenoid ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C1 Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic systems. byjus.com Aryl halides that are resistant to classical SN1 and SN2 reactions can undergo substitution through the SNAr pathway, especially when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com
The SNAr reaction on halogenated isoquinolines proceeds through a well-established two-step addition-elimination mechanism. pressbooks.pub This pathway is distinct from SN1 and SN2 mechanisms, as backside attack is sterically hindered and the formation of an aryl cation is highly unfavorable. wikipedia.org
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine (the ipso-carbon). This step is typically the rate-determining step. masterorganicchemistry.com The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial for the reaction to proceed. In the case of 1-bromo-7,8-difluoroisoquinoline derivatives, the negative charge of the Meisenheimer complex is effectively stabilized through resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and further inductive stabilization by the fluorine atoms. byjus.compressbooks.pub
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the bromide ion. masterorganicchemistry.com
An interesting aspect of the SNAr mechanism is the leaving group aptitude. Contrary to SN2 reactions, the trend for halogens is often F > Cl ≈ Br > I. This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine strongly activates the carbon for attack, outweighing its poorer leaving group ability in the non-rate-determining second step. wikipedia.orgmasterorganicchemistry.com
The entire process can be visualized as follows:
Step 1: Formation of the Meisenheimer Complex
Step 2: Restoration of Aromaticity
A broad range of nucleophiles can be employed in SNAr reactions at the C1 position of activated isoquinolines. The choice of reaction conditions is critical to achieve high yields and minimize side reactions. Common nucleophiles include oxygen-based (alkoxides, hydroxides), nitrogen-based (amines, amides), and sulfur-based (thiols, thiolates) reagents. byjus.com Optimized conditions typically involve polar aprotic solvents, which can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. The presence of a base is often required, particularly when using neutral nucleophiles like amines or alcohols, to facilitate the reaction. d-nb.info
| Nucleophile Class | Example Nucleophile | Typical Solvent | Typical Base | Temperature Range |
|---|---|---|---|---|
| Oxygen | Sodium Methoxide (NaOMe) | Methanol, THF | - | Room Temp. to 80 °C |
| Potassium Hydroxide (KOH) | DMSO, Water | - | High Temp. (>100 °C) | |
| Nitrogen | Pyrrolidine | DMF, NMP, Water | K2CO3, Et3N | 25 °C to 130 °C |
| Benzylamine | Dioxane, THF | NaH, K3PO4 | Room Temp. to Reflux | |
| Sulfur | Sodium Thiophenoxide (NaSPh) | DMF, Acetonitrile | - | 0 °C to Room Temp. |
This table presents generalized conditions based on SNAr reactions on analogous activated heteroaryl halides. byjus.comd-nb.info
Transition Metal-Catalyzed Cross-Coupling Reactions at C1 Position
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C1-bromo group of the isoquinoline serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.orgThis reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. rsc.org The catalytic cycle generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline, forming a Pd(II) complex. wikipedia.org2. Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.org3. Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. libretexts.org A wide variety of aryl, heteroaryl, and even alkyl boronic acids can be used, making this a powerful method for introducing diverse substituents at the C1 position. The reactivity of the halide partner typically follows the order I > OTf > Br >> Cl. wikipedia.org
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3 | The core catalyst for the cycle. |
| Ligand | PPh3, PCy3, P(t-Bu)3, SPhos | Stabilizes the Pd center and modulates its reactivity. |
| Boronic Acid/Ester | Phenylboronic acid, Pyridine-3-boronic acid | Source of the aryl/heteroaryl group. |
| Base | Na2CO3, K3PO4, Cs2CO3, K2CO3 | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | Solubilizes reactants and facilitates the reaction. |
This table summarizes common reagents and conditions for Suzuki-Miyaura coupling involving aryl bromides. organic-chemistry.orgfrontiersin.org
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgIt is a highly efficient method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of substituted alkynes. libretexts.org The reaction is believed to proceed via two interconnected catalytic cycles:
The Palladium Cycle: This cycle is similar to that of other cross-coupling reactions. It begins with the oxidative addition of the Pd(0) catalyst to the C1-bromo bond of the isoquinoline.
The Copper Cycle: The terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself. wikipedia.orglibretexts.org The key transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex. Subsequent reductive elimination yields the alkynylated isoquinoline product and regenerates the Pd(0) catalyst. wikipedia.orgCopper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | Main cross-coupling catalyst. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Forms the reactive copper acetylide. |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Source of the alkynyl group. |
| Base | Triethylamine (Et3N), Piperidine, Diisopropylamine | Deprotonates the terminal alkyne and neutralizes the HBr byproduct. |
| Solvent | THF, DMF, Acetonitrile | Solubilizes reactants. |
This table outlines typical components for a classic Sonogashira coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org
Other Cross-Coupling Reactions (e.g., Kumada, Stille, Negishi, Heck, Hiyama) with Halogenated Quinolines and Isoquinolines
The landscape of carbon-carbon bond formation in the synthesis of functionalized quinolines and isoquinolines is significantly enriched by a variety of palladium- or nickel-catalyzed cross-coupling reactions. Beyond the more common Suzuki and Sonogashira reactions, methodologies such as Kumada, Stille, Negishi, Heck, and Hiyama couplings offer unique advantages and substrate scopes for the derivatization of halogenated precursors. mdpi.comnih.gov
Kumada Coupling: This reaction, one of the earliest developed cross-coupling methods, utilizes Grignard reagents as the organometallic component. organic-chemistry.orgwikipedia.org It provides a powerful tool for coupling aryl and vinyl halides with Grignard reagents, often catalyzed by nickel or palladium complexes. wikipedia.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit its functional group tolerance. wikipedia.org
Stille Coupling: The Stille reaction employs organostannanes as coupling partners and is known for its broad functional group tolerance and the stability of the organotin reagents to air and moisture. libretexts.orgwikipedia.orgorganic-chemistry.org This palladium-catalyzed method is effective for coupling a wide range of organic halides, including those on quinoline and isoquinoline cores, with various organostannanes. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
Negishi Coupling: Featuring organozinc reagents, the Negishi coupling is a versatile and highly reactive method for C-C bond formation. wikipedia.orgorganic-chemistry.org It is compatible with a wide array of functional groups and has been successfully applied to the synthesis of complex molecules containing quinoline and isoquinoline moieties. wikipedia.orgacs.org The preparation of the organozinc reagents is a key step in this process. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This methodology has been utilized for the C4-functionalization of isoquinolines, for instance, by reacting 4-bromoisoquinoline (B23445) with acrylate esters to yield α,β-unsaturated esters. nih.gov
Hiyama Coupling: The Hiyama coupling utilizes organosilanes as the organometallic partner, activated by a fluoride (B91410) source. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is an attractive alternative to other cross-coupling methods due to the low toxicity and stability of organosilanes. organic-chemistry.orgmdpi.com The need for an activator, typically a fluoride salt, can sometimes limit its application with substrates sensitive to fluoride ions. wikipedia.org
| Cross-Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
|---|---|---|---|
| Kumada | Organomagnesium (Grignard) | Ni or Pd | High reactivity, limited functional group tolerance. wikipedia.org |
| Stille | Organotin (Stannane) | Pd | Broad functional group tolerance, toxic reagents. libretexts.orgorganic-chemistry.org |
| Negishi | Organozinc | Pd or Ni | High reactivity, good functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Heck | Alkene | Pd | Forms C-C bonds with alkenes. nih.gov |
| Hiyama | Organosilicon | Pd | Low toxicity of reagents, requires fluoride activation. organic-chemistry.orgwikipedia.org |
Site-Selectivity in Polyhalogenated Isoquinolines during Cross-Coupling
The selective functionalization of polyhalogenated isoquinolines presents a significant synthetic challenge due to the similar reactivity of multiple carbon-halogen bonds. acs.orgnih.gov Achieving site-selectivity in cross-coupling reactions is crucial for the controlled synthesis of specific isomers. Several factors can influence the regiochemical outcome of these reactions.
Electronic Effects: The inherent electronic properties of the isoquinoline ring play a major role in determining the reactivity of different halogen substituents. Generally, C-X bonds at positions with lower electron density are more susceptible to oxidative addition by the metal catalyst. nih.gov For instance, in many dihalogenated N-heteroarenes, the halogen positioned alpha to the nitrogen atom is often more reactive. nih.gov
Steric Hindrance: The steric environment around a carbon-halogen bond can influence its accessibility to the bulky catalyst complex. A more sterically hindered position may react slower than a less hindered one, allowing for selective coupling at the more accessible site.
Ligand Control: The choice of ligand on the metal catalyst can dramatically alter the site-selectivity of a cross-coupling reaction. Bulky or electronically distinct ligands can favor reaction at one position over another, sometimes leading to "unconventional" selectivity that goes against the inherent electronic bias of the substrate. nih.gov For example, the use of hindered N-heterocyclic carbene (NHC) ligands has been shown to switch the site-selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridine. nih.gov
Catalyst Speciation: The nature of the active catalytic species can also impact site-selectivity. It has been demonstrated that mononuclear palladium catalysts can favor one reaction site, while multinuclear palladium clusters or nanoparticles can lead to arylation at a different position in dihalogenated pyridines. whiterose.ac.uk
The general reactivity trend for halogens in cross-coupling reactions is C-I > C-Br > C-Cl, which can be exploited for selective functionalization in polyhalogenated systems containing different halogens. mdpi.com However, when identical halogens are present, achieving selectivity relies on the more subtle electronic and steric differences between the positions, or through careful selection of reaction conditions and catalyst systems. acs.orgnih.gov
Reactivity of the C4-Bromomethyl Functionality
The bromomethyl group at the C4 position of the isoquinoline ring is a versatile functional handle that can participate in a variety of chemical transformations.
Nucleophilic Substitution Reactions (SN2) at the Bromomethyl Carbon
The carbon atom of the C4-bromomethyl group is electrophilic and susceptible to attack by nucleophiles, primarily through an S(_N)2 mechanism. wikipedia.orglibretexts.org In this concerted, one-step process, the incoming nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack), leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the carbon were chiral. wikipedia.orgyoutube.com
A wide range of nucleophiles can be employed in these reactions, including amines, alcohols, thiols, and carbanions, allowing for the introduction of diverse functionalities at the C4-methyl position. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Polar aprotic solvents are generally preferred for S(_N)2 reactions as they solvate the cation but not the nucleophilic anion, thus enhancing its reactivity. wikipedia.org
Radical-Mediated Transformations Involving the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity can be harnessed in various radical-mediated transformations. For instance, radical cascade reactions can be initiated by the formation of a radical at the bromomethyl position, leading to the construction of complex polycyclic structures. nih.gov These reactions often involve a series of intramolecular cyclizations and other radical processes. nih.gov The generation of the initial radical can be achieved through various methods, including the use of radical initiators or through single-electron transfer (SET) processes. nih.gov
Oxidative Coupling Reactions of Isoquinoline Derivatives
While not directly involving the C4-bromomethyl group itself, the isoquinoline core can participate in oxidative coupling reactions. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond through an oxidative process. For example, intramolecular nonphenol oxidative coupling of phenethylisoquinolines is a known method for the synthesis of aporphine and homoaporphine alkaloids. acs.org Additionally, oxidative cross-dehydrogenative coupling (CDC) strategies have been developed for the acylation of isoquinolines. organic-chemistry.org
Influence of C7, C8-Fluoro Substituents on Ring Reactivity
The presence of fluorine atoms at the C7 and C8 positions of the isoquinoline ring significantly influences the electronic properties and reactivity of the entire molecule. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect leads to a general decrease in the electron density of the aromatic rings.
This electron withdrawal can have several consequences for the reactivity of the isoquinoline system:
Electronic Effects on Nucleophilic Aromatic Substitution Pathways
The reactivity of 1-Bromo-4-(bromomethyl)-7,8-difluoroisoquinoline in nucleophilic aromatic substitution (SNAr) is profoundly influenced by the electronic contributions of its substituents. The fluorine atoms at the C7 and C8 positions, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the isoquinoline core. This effect significantly lowers the electron density of the aromatic system, rendering it more susceptible to attack by nucleophiles.
The bromine atom at the C1 position is a key site for SNAr. Its displacement is facilitated by the cumulative electron-withdrawing nature of the difluoro substitution on the benzo ring. This activation is crucial, as the isoquinoline system itself is inherently electron-rich compared to pyridines, making SNAr reactions generally less facile. Nucleophilic attack at C1 is the preferred pathway for substitution on the heteroaromatic ring of isoquinoline. shahucollegelatur.org.in
The bromomethyl group at C4 introduces a site for SN2-type reactions, but its electronic influence on the aromatic core is primarily inductive. The primary impact of the substituents on the SNAr pathway is the stabilization of the Meisenheimer intermediate, a key intermediate in many SNAr reactions. The electron-withdrawing fluorine atoms help to delocalize the negative charge of this intermediate, thereby lowering the activation energy for its formation.
Recent studies on nucleophilic aromatic substitutions have indicated that many of these reactions, which were traditionally thought to be stepwise, may in fact be concerted. springernature.comrsc.orgnih.gov The precise mechanism for this compound would likely depend on the nature of the nucleophile and the reaction conditions. Computational studies on similar fluorinated aromatic compounds have been instrumental in elucidating these mechanistic nuances. acs.orgemerginginvestigators.orgresearchgate.net
A comparative analysis of the reactivity of related halogenated isoquinolines can provide further insights. For instance, the presence of fluorine atoms generally enhances the rate of nucleophilic substitution compared to less electronegative halogens. This is due to the powerful inductive effect of fluorine, which makes the carbon atom it is attached to more electrophilic.
Table 1: Predicted Relative Reactivity of Halogenated Isoquinolines in SNAr
| Compound | Key Substituents | Predicted Relative Rate of SNAr at C1 | Rationale |
| 1-Bromoisoquinoline (B74834) | 1-Br | Baseline | Reference compound. |
| 1-Bromo-7,8-difluoroisoquinoline | 1-Br, 7-F, 8-F | Significantly Increased | Strong -I effect of two fluorine atoms activates the ring towards nucleophilic attack. |
| 1-Chloro-7,8-difluoroisoquinoline | 1-Cl, 7-F, 8-F | Increased | Chlorine is less activating than bromine for the leaving group ability in some SNAr contexts, but the difluoro activation is dominant. |
| 1-Bromo-4-methylisoquinoline | 1-Br, 4-Me | Slightly Decreased | The methyl group has a weak +I effect, slightly deactivating the ring. |
This table is based on established principles of electronic effects in SNAr reactions and provides a qualitative prediction.
Impact on Regioselectivity of Further Functionalizations
The existing substitution pattern on this compound directs the regioselectivity of subsequent functionalization reactions. Two primary sites of reactivity exist: the C1 position bearing the bromo substituent and the benzylic carbon of the bromomethyl group at C4.
Functionalization at C1: As discussed, the C1 position is highly activated for SNAr. A wide range of nucleophiles, including amines, alkoxides, and thiolates, are expected to displace the bromide at this position. The regioselectivity for C1 substitution is generally high due to the inherent electronic properties of the isoquinoline ring system, where the C1 and C3 positions are the most electrophilic. shahucollegelatur.org.in
Functionalization at C4: The bromomethyl group at C4 is a classic electrophilic site for SN2 reactions. Nucleophiles can readily attack the benzylic carbon, displacing the bromide. This allows for the introduction of a variety of functional groups, such as nitriles, azides, and ethers, at this position. The reactivity of this site is largely independent of the electronic effects influencing the aromatic core, although steric hindrance from bulky nucleophiles could be a factor.
The presence of the difluoro substitution can also influence the regioselectivity of electrophilic aromatic substitution (SEAr), should conditions force such a reaction. Generally, the isoquinoline ring is deactivated towards electrophiles due to the fluorine atoms. However, if an SEAr were to occur, substitution would be directed to the 5- or 8-position, although the existing fluorine at C8 would likely disfavor attack at that site. shahucollegelatur.org.in
Table 2: Predicted Regioselective Functionalization Reactions
| Reagent/Reaction Type | Target Position | Expected Product Type | Mechanistic Rationale |
| R-NH2 (Nucleophilic Amine) | C1 | 1-Amino-4-(bromomethyl)-7,8-difluoroisoquinoline derivative | SNAr at the activated C1 position. |
| NaCN (Cyanide Nucleophile) | C4 (Benzylic Carbon) | 1-Bromo-4-(cyanomethyl)-7,8-difluoroisoquinoline | SN2 displacement of the benzylic bromide. |
| R-MgBr (Grignard Reagent) | C1 | 1-Alkyl/Aryl-4-(bromomethyl)-7,8-difluoroisoquinoline | Nucleophilic attack on the most electrophilic carbon of the heteroaromatic ring. |
| HNO3/H2SO4 (Nitration) | C5 | 1-Bromo-4-(bromomethyl)-7,8-difluoro-5-nitroisoquinoline | SEAr directed to the 5-position, though likely requiring harsh conditions due to deactivation. |
This table provides a predictive overview of regioselectivity based on the known reactivity of the functional groups present.
Complex Transformations and Rearrangement Reactions Involving the Isoquinoline Core
While direct substitutions are the most straightforward transformations for this compound, its structure also allows for more complex reactions and potential rearrangements. For instance, intramolecular reactions could be envisioned if a suitable nucleophile is introduced at the C4-bromomethyl position that could then attack the C1 position.
Furthermore, reactions involving the isoquinoline nitrogen, such as N-oxide formation, can lead to interesting rearrangements. Isoquinoline-N-oxides are known to undergo rearrangements under various conditions, which can be a route to introduce functionality at different positions of the ring system. acs.org
Metal-catalyzed cross-coupling reactions at the C1-bromo position, such as Suzuki, Heck, or Sonogashira couplings, would provide a powerful method for the elaboration of the isoquinoline core, allowing for the introduction of aryl, vinyl, or alkynyl groups. These transformations would proceed without rearrangement of the core structure but represent complex, multi-step catalytic cycles.
Given the density of functional handles, sequential reactions can be designed to build complex molecular architectures. For example, a nucleophilic substitution at C4 could be followed by a cross-coupling reaction at C1, demonstrating the utility of this compound as a versatile building block in organic synthesis.
Advanced Spectroscopic and Structural Characterization in Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 1-Bromo-4-(bromomethyl)-7,8-difluoroisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and electronic environment.
Proton (¹H) NMR for Structural Connectivity and Chemical Shift Analysis
Proton NMR spectroscopy would reveal the number of different types of protons and their neighboring environments within the molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the bromomethyl group.
Aromatic Region: The protons at positions 3, 5, and 6 would exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen atom in the isoquinoline ring, would influence the precise chemical shifts of these protons, typically causing them to appear in the downfield region of the spectrum. The coupling constants (J-values) between adjacent protons would provide definitive evidence of their relative positions.
Bromomethyl Group: The two protons of the -CH₂Br group would likely appear as a singlet, given the absence of adjacent protons. Its chemical shift would be significantly downfield due to the deshielding effect of the adjacent bromine atom.
A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.8 - 8.2 | Singlet |
| H-5 | 7.5 - 7.9 | Doublet |
| H-6 | 7.2 - 7.6 | Doublet |
| -CH₂Br | 4.5 - 5.0 | Singlet |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation and Electronic Effects
Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
Aromatic Carbons: The ten carbon atoms of the isoquinoline ring system would have chemical shifts influenced by the attached substituents (Br, F, N) and their positions within the aromatic system. The carbons directly bonded to the electronegative halogen atoms (C-1, C-7, C-8) would be significantly deshielded.
Bromomethyl Carbon: The carbon of the -CH₂Br group would appear at a characteristic chemical shift, typically in the range of 25-40 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 |
| C-3 | 120 - 125 |
| C-4 | 130 - 135 |
| C-4a | 125 - 130 |
| C-5 | 128 - 133 |
| C-6 | 115 - 120 |
| C-7 | 150 - 155 (d, ¹JCF) |
| C-8 | 150 - 155 (d, ¹JCF) |
| C-8a | 135 - 140 |
| -CH₂Br | 30 - 35 |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis.wikipedia.orgthermofisher.comaiinmr.com
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.orgthermofisher.com The two fluorine atoms at positions 7 and 8 would give rise to signals in the ¹⁹F NMR spectrum. The chemical shifts would be indicative of their electronic environment within the aromatic ring. Furthermore, coupling between the two non-equivalent fluorine atoms (if present) and with neighboring protons would provide valuable structural information. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals, even for structurally similar fluorine atoms. thermofisher.com
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be crucial for confirming its successful synthesis and for monitoring the progress of reactions involving this compound.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). This would result in a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. This distinct pattern provides unambiguous evidence for the presence of two bromine atoms in the molecule. Fragmentation patterns observed in the mass spectrum would also offer insights into the compound's structure, with characteristic losses of bromine atoms or the bromomethyl group.
Advanced Chromatographic Techniques for Purity Assessment and Isolation Studies
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound and for its isolation from reaction mixtures. By employing an appropriate stationary phase (e.g., C18) and a suitable mobile phase, a sharp, symmetrical peak for the target compound would be expected in the chromatogram, indicating a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions.
Computational Chemistry and Theoretical Insights into 1 Bromo 4 Bromomethyl 7,8 Difluoroisoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
There are no published Density Functional Theory (DFT) calculations for 1-Bromo-4-(bromomethyl)-7,8-difluoroisoquinoline. Such calculations would provide crucial information about the molecule's quantum mechanical properties.
HOMO-LUMO Analysis and Reactivity Descriptors
A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis has not been performed for this compound. This analysis is essential for understanding its chemical reactivity, including its ability to donate or accept electrons in chemical reactions. Consequently, reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index have not been determined.
Electrostatic Potential Surface (MEP) Mapping for Nucleophilic/Electrophilic Sites
No Molecular Electrostatic Potential (MEP) maps for this compound are available in the current body of scientific literature. An MEP map would visually represent the electron density around the molecule, identifying potential sites for nucleophilic and electrophilic attack, which is critical for predicting its interaction with other chemical species.
Natural Bond Orbital (NBO) Analysis for Charge Distribution
A Natural Bond Orbital (NBO) analysis, which would provide a detailed picture of the electron distribution and bonding interactions within the molecule, has not been reported. This analysis would offer insights into the nature of the chemical bonds and the charge distribution across the isoquinoline (B145761) core and its substituents.
Mechanistic Probing via Computational Modeling
The application of computational modeling to investigate the reaction mechanisms involving this compound is also an area that remains to be explored.
Transition State Analysis of Key Transformations (e.g., SNAr, Cross-Couplings)
There are no computational studies on the transition states of key chemical transformations, such as Nucleophilic Aromatic Substitution (SNAr) or cross-coupling reactions, for this compound. Such analyses are vital for understanding the energy barriers and reaction pathways of these important synthetic processes.
Prediction of Site-Selectivity in Polyhalogenated Systems
Computational predictions regarding the site-selectivity of reactions on the polyhalogenated framework of this compound have not been conducted. Given the presence of multiple halogen atoms, theoretical calculations would be invaluable in predicting which sites are more susceptible to substitution or other chemical modifications.
Understanding the Role of Halogen Substituents in Reactivity
The reactivity of the isoquinoline scaffold is significantly influenced by the nature and position of its substituents. In this compound, the presence of bromine and fluorine atoms at various positions dictates its electronic properties and, consequently, its chemical behavior.
Halogen atoms generally exert a dual electronic effect: a resonance effect (+R) and an inductive effect (-I). For halogens, the inductive effect, which is electron-withdrawing, typically dominates. This withdrawal of electron density can have a profound impact on the reactivity of the isoquinoline ring system.
Key Research Findings on Halogenated Isoquinolines and Quinolines:
Influence on Reaction Sites: Electrophilic substitution reactions on the isoquinoline ring generally occur at the 5- and 8-positions. However, the presence of multiple halogen substituents can alter this preference. For instance, bromination of isoquinoline in strong acid can lead to regioselective substitution, primarily at the 5-position. researchgate.net
Nucleophilic Substitution: Halogens on the heterocyclic ring of isoquinoline, particularly at the 1-position, are susceptible to nucleophilic substitution. iust.ac.irshahucollegelatur.org.in The bromine atom at the C-1 position in the target molecule is expected to be a good leaving group, facilitating reactions with various nucleophiles.
Modulation of Biological Activity: The type and position of halogen substituents can dramatically switch the biological selectivity and potency of isoquinoline derivatives. For example, the introduction of a fluorine atom has been shown to completely alter the inhibitory selectivity of certain isoquinoline-based compounds.
Formation of Halogen Bonds: Halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This interaction can play a crucial role in molecular recognition and binding to biological targets.
The interplay of the bromo, bromomethyl, and difluoro substituents in this compound is anticipated to create a unique electronic landscape, influencing its reactivity in both electrophilic and nucleophilic reactions.
Table 1: Predicted Effects of Halogen Substituents on the Reactivity of the Isoquinoline Core
| Substituent | Position | Predicted Electronic Effect | Consequence on Reactivity |
| 1-Bromo | Pyridine (B92270) Ring | Strong -I, Weak +R | Activation towards nucleophilic attack at C-1. |
| 4-(Bromomethyl) | Pyridine Ring | -I | Potential for radical reactions or nucleophilic substitution at the methyl carbon. |
| 7,8-Difluoro | Benzene (B151609) Ring | Strong -I | Deactivation of the benzene ring towards electrophilic substitution. |
This table is illustrative and based on general principles of organic chemistry and findings for related compounds.
Molecular Dynamics Simulations for Conformational and Intermolecular Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.
Applications of MD Simulations for Halogenated Heterocycles:
Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify stable conformations. The rotation around the bond connecting the bromomethyl group to the isoquinoline ring is a key degree of freedom that can be investigated.
Solvation Effects: The behavior of the compound in different solvents can be simulated to understand solvation shells and the influence of the solvent on conformational preferences.
Intermolecular Interactions: In the context of drug design, MD simulations are crucial for studying the binding of a ligand to its protein target. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. nih.govsemanticscholar.org
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used in conjunction with MD simulations to estimate the binding free energy of a ligand to a receptor, providing a quantitative measure of binding affinity. nih.gov
While no specific MD simulation studies on this compound have been reported, research on other halogenated quinoline derivatives has demonstrated the utility of this approach in understanding their structural stability and interactions with biological targets. nih.gov
Table 2: Potential Parameters for a Hypothetical Molecular Dynamics Simulation Study
| Parameter | Value/Method | Rationale |
| Force Field | AMBER, CHARMM, OPLS | Standard force fields for organic and biological molecules. |
| Water Model | TIP3P, SPC/E | Explicit solvent models for simulating aqueous environments. |
| Simulation Time | 100-500 ns | To ensure adequate sampling of conformational space. |
| Temperature | 300 K | To simulate physiological conditions. |
| Pressure | 1 atm | To simulate physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Radius of Gyration | To assess structural stability and flexibility. |
This table presents typical parameters for an MD simulation and is for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Reactivity Investigations
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov These models are valuable in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect.
Methodology of QSAR Studies:
Data Set Collection: A set of compounds with known activities is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, electronic properties, topological indices), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For a class of compounds including this compound, a QSAR study could be designed to investigate its potential as, for example, an enzyme inhibitor. Research on other brominated compounds has shown the utility of QSAR in predicting endocrine-disrupting potencies. nih.gov
Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Class | Examples | Information Encoded |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, polarity |
| Steric | Molecular volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |
| Topological | Connectivity indices | Atom connectivity and branching |
This table provides examples of descriptors commonly used in QSAR modeling.
While no specific QSAR models for this compound are available, the principles of QSAR are broadly applicable and could be a valuable tool in the rational design of new isoquinoline derivatives with desired properties.
Synthetic Utility and Future Directions of 1 Bromo 4 Bromomethyl 7,8 Difluoroisoquinoline As a Building Block
Strategic Applications in Multi-Component Reactions for Isoquinoline (B145761) Derivatization
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. The electrophilic nature of the C1 and C4 positions in 1-bromo-4-(bromomethyl)-7,8-difluoroisoquinoline makes it an ideal candidate for participation in MCRs. The C1-bromo group can readily undergo transition-metal-catalyzed cross-coupling reactions, while the bromomethyl group is susceptible to nucleophilic substitution.
The C1-bromo substituent can be exploited in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at this position. For instance, Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids would yield 1-aryl or 1-heteroaryl-4-(bromomethyl)-7,8-difluoroisoquinolines. Similarly, Sonogashira coupling with terminal alkynes would provide access to 1-alkynyl derivatives. The Heck reaction with alkenes and Buchwald-Hartwig amination with various amines would further expand the chemical space accessible from this building block.
The C4-bromomethyl group, being a benzylic bromide, is a potent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the C4 position. For example, reaction with primary or secondary amines would lead to the corresponding aminomethyl derivatives. Thiolates would yield thioethers, and various oxygen nucleophiles, such as alcohols and phenols, would afford ethers.
A plausible MCR strategy would involve a one-pot, sequential reaction targeting both the C1 and C4 positions. For example, a Suzuki coupling at C1 could be followed by an in-situ nucleophilic substitution at the C4-bromomethyl group, providing a rapid route to highly decorated isoquinoline derivatives. The difluoro substitution at the 7 and 8 positions is expected to modulate the electronic properties of the isoquinoline core, potentially influencing the reactivity and selectivity of these transformations.
Table 1: Potential Multi-Component Reactions Involving this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 1-Aryl-4-(bromomethyl)-7,8-difluoroisoquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-Alkynyl-4-(bromomethyl)-7,8-difluoroisoquinoline |
| Heck Reaction | Alkene, Pd catalyst, base | 1-Alkenyl-4-(bromomethyl)-7,8-difluoroisoquinoline |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1-Amino-4-(bromomethyl)-7,8-difluoroisoquinoline |
| Nucleophilic Substitution | Amine, thiol, or alcohol | 1-Bromo-4-(aminomethyl/thiomethyl/alkoxymethyl)-7,8-difluoroisoquinoline |
Precursor for Advanced Heterocyclic Scaffolds and Complex Organic Molecules
The dual reactivity of this compound makes it an excellent starting material for the synthesis of more complex heterocyclic systems. The two bromine atoms can be used as handles for intramolecular cyclization reactions, leading to the formation of novel fused-ring systems.
For instance, the C1-bromo group can be converted to a nucleophilic functionality, such as an amino or hydroxyl group, via a suitable substitution reaction. This new nucleophile can then undergo an intramolecular cyclization with the C4-bromomethyl group to form a five- or six-membered ring fused to the isoquinoline core. Alternatively, the C4-bromomethyl group can be used to introduce a side chain that can subsequently cyclize onto the C1 position after a cross-coupling reaction.
Furthermore, this building block can serve as a scaffold for the construction of even more elaborate molecular architectures. The isoquinoline core can be further functionalized at other positions, and the substituents introduced at C1 and C4 can be further elaborated. For example, an alkyne introduced at C1 via a Sonogashira coupling could undergo a [3+2] cycloaddition with an azide (B81097) to form a triazole ring, a common motif in medicinal chemistry.
The difluoro substitution pattern is of particular interest, as fluorine atoms can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the complex heterocyclic scaffolds derived from this building block are expected to be of great interest for drug discovery and materials science applications.
Derivatization for Structure-Reactivity Relationship Studies
The presence of two distinct bromine atoms with different reactivities in this compound provides an excellent opportunity for systematic derivatization and the study of structure-reactivity relationships. The C1-bromo group, being attached to an sp2-hybridized carbon of an aromatic ring, is less reactive than the C4-bromomethyl group, which is a benzylic bromide. This difference in reactivity allows for selective functionalization of the two positions.
By systematically varying the substituents at the C1 and C4 positions, a library of derivatives can be synthesized. For example, a series of compounds with different aryl groups at C1 can be prepared via Suzuki coupling, while keeping the C4 position constant. Similarly, a series of compounds with different nucleophiles at C4 can be synthesized while keeping the C1 position unchanged.
Table 2: Proposed Derivatization Strategy for Structure-Reactivity Studies
| Position | Reaction Type | Example Substituents |
| C1 | Cross-coupling | Phenyl, pyridyl, thienyl, ethynyl |
| C4 | Nucleophilic Substitution | Morpholino, piperidinyl, thiophenyl, phenoxy |
Emerging Synthetic Strategies for Polyhalogenated and Functionalized Isoquinolines
The synthesis of polyhalogenated and functionalized isoquinolines is an active area of research in organic chemistry. nih.gov Traditional methods for the synthesis of isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, often lack the flexibility to introduce multiple halogen atoms and functional groups with high regioselectivity. organic-chemistry.org
More recently, transition-metal-catalyzed C-H activation and functionalization reactions have emerged as powerful tools for the synthesis of highly substituted isoquinolines. nih.gov These methods allow for the direct introduction of functional groups at specific positions of the isoquinoline core, avoiding the need for pre-functionalized starting materials.
The synthesis of this compound itself likely involves a multi-step sequence. The isoquinoline core could be constructed using a modern synthetic approach, followed by selective bromination at the C1 and C4 positions. The introduction of the difluoro substitution pattern would require a starting material that already contains these fluorine atoms.
Future research in this area will likely focus on the development of more efficient and selective methods for the synthesis of polyhalogenated and functionalized isoquinolines. The use of flow chemistry and automated synthesis platforms could also accelerate the discovery of new synthetic routes and the preparation of diverse libraries of isoquinoline derivatives.
Potential as a Modular Component in Chemical Library Synthesis
The unique structural features of this compound make it an ideal building block for the synthesis of chemical libraries for high-throughput screening. nih.gov Its two distinct reactive sites allow for a combinatorial approach to the synthesis of a large number of derivatives from a small number of starting materials.
For example, a library of compounds can be generated by reacting the building block with a set of different boronic acids at the C1 position and a set of different nucleophiles at the C4 position. This "two-dimensional" diversification strategy can rapidly generate a large and diverse collection of molecules.
The use of solid-phase synthesis techniques could further enhance the efficiency of library synthesis. The building block could be attached to a solid support via a suitable linker, and the derivatization reactions could be carried out in a parallel fashion. After the desired modifications have been made, the final products can be cleaved from the support and collected for screening.
The chemical libraries generated from this building block could be screened for a wide range of biological activities, such as enzyme inhibition, receptor binding, and antimicrobial activity. The fluorine atoms in the molecule are particularly attractive for medicinal chemistry applications, as they can improve the metabolic stability and pharmacokinetic properties of drug candidates.
Q & A
Q. What are the optimal synthetic routes for introducing bromine and fluorine substituents into the isoquinoline scaffold?
The synthesis typically involves regioselective bromination and fluorination. For bromination, electrophilic substitution under controlled temperatures (0–5°C) with catalysts like FeBr₃ is effective . Fluorination can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C . Key challenges include avoiding over-bromination and ensuring positional selectivity; TLC monitoring and quenching intermediates with ice-water are critical .
Q. What safety protocols are essential when handling this compound?
Due to its brominated and fluorinated structure, strict personal protective equipment (PPE) is required: nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation, and store the compound at -20°C in amber vials to avoid photodegradation . Waste must be segregated into halogenated solvent containers and processed by certified disposal services .
Q. Which analytical methods are most reliable for characterizing purity and structure?
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>95% required for pharmacological studies) .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., δ 8.5–9.0 ppm for aromatic protons, δ 70–80 ppm for C-Br in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~310–315) .
Advanced Research Questions
Q. How can fluorination at the 7,8-positions influence electronic properties and reactivity?
Fluorine’s electron-withdrawing effect reduces electron density on the isoquinoline ring, enhancing electrophilic substitution at the 4-position. Computational studies (DFT) show a 0.3 eV decrease in LUMO energy compared to non-fluorinated analogs, increasing susceptibility to nucleophilic attack . Experimental validation via Hammett plots (σₚ values for -F substituents) and cyclic voltammetry can quantify these effects .
Q. How to resolve contradictions in reported biological activity data for halogenated isoquinolines?
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Use standardized cytotoxicity assays (e.g., MTT) across multiple cell lines (e.g., HeLa, MCF-7).
- Compare IC₅₀ values under identical DMSO concentrations (<0.1% v/v) .
- Validate target engagement via enzyme inhibition assays (e.g., topoisomerase II) .
Q. What experimental designs can isolate the effects of bromomethyl vs. bromo substituents?
- Control Compounds : Synthesize analogs lacking the bromomethyl group (e.g., 1-Bromo-7,8-difluoroisoquinoline) .
- Kinetic Studies : Compare alkylation rates (e.g., with thiols) to assess bromomethyl reactivity.
- X-ray Crystallography : Determine steric effects of the bromomethyl group on molecular packing .
Q. Can computational models predict regioselectivity in further functionalization?
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electron-deficient sites for nucleophilic addition. For example, the 4-bromomethyl group shows higher susceptibility to SN2 reactions than the 1-bromo position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
